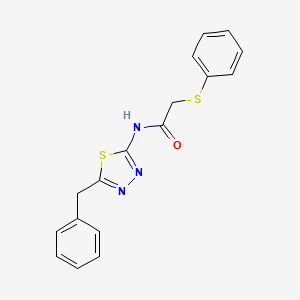![molecular formula C17H17NO5 B5814316 ethyl {[1-(2-nitro-1-propen-1-yl)-2-naphthyl]oxy}acetate](/img/structure/B5814316.png)
ethyl {[1-(2-nitro-1-propen-1-yl)-2-naphthyl]oxy}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {[1-(2-nitro-1-propen-1-yl)-2-naphthyl]oxy}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a nitroalkene that contains a naphthalene ring and an ester group, which makes it a versatile compound for various applications.
Wissenschaftliche Forschungsanwendungen
Ethyl {[1-(2-nitro-1-propen-1-yl)-2-naphthyl]oxy}acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory agent and an anticancer agent. In material science, it has been used as a building block for the synthesis of various materials such as liquid crystals and polymers. In organic synthesis, it has been utilized as a versatile reagent for the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of ethyl {[1-(2-nitro-1-propen-1-yl)-2-naphthyl]oxy}acetate is not well understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways in the body. This inhibition results in the suppression of inflammation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that the compound reduces inflammation in animal models of arthritis and colitis. Furthermore, studies have shown that the compound induces apoptosis in cancer cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl {[1-(2-nitro-1-propen-1-yl)-2-naphthyl]oxy}acetate in lab experiments include its versatility as a reagent, its high yield synthesis, and its potential applications in various fields. However, the limitations of using this compound in lab experiments include its toxicity, which requires caution during handling, and its limited solubility in some solvents.
Zukünftige Richtungen
There are several future directions for the research on ethyl {[1-(2-nitro-1-propen-1-yl)-2-naphthyl]oxy}acetate. One potential direction is the development of more efficient and selective synthesis methods for the compound. Another direction is the investigation of the compound's potential applications in drug discovery and material science. Additionally, further studies are needed to understand the mechanism of action of the compound and to identify potential drug targets. Finally, the compound's toxicity and safety profile need to be further evaluated to determine its potential for clinical applications.
Conclusion:
In conclusion, this compound is a versatile compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for various applications.
Synthesemethoden
The synthesis of ethyl {[1-(2-nitro-1-propen-1-yl)-2-naphthyl]oxy}acetate involves the reaction of 2-naphthol with ethyl chloroacetate in the presence of potassium carbonate. The resulting product is then reacted with nitropropene in the presence of a base such as sodium hydride or potassium tert-butoxide. The final product is obtained by purification through column chromatography.
Eigenschaften
IUPAC Name |
ethyl 2-[1-[(E)-2-nitroprop-1-enyl]naphthalen-2-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-3-22-17(19)11-23-16-9-8-13-6-4-5-7-14(13)15(16)10-12(2)18(20)21/h4-10H,3,11H2,1-2H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPZUQFRBDBKHB-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)C=C(C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)/C=C(\C)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5814247.png)
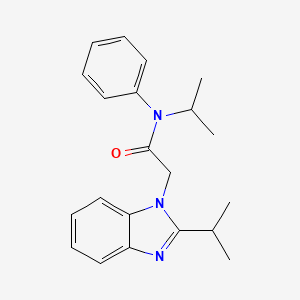
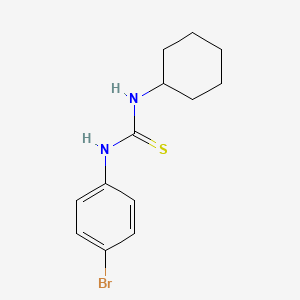
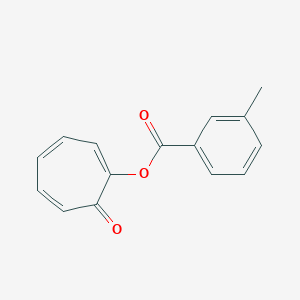
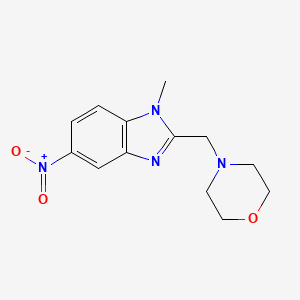
![methyl 4-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B5814273.png)
![N-(tert-butyl)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5814279.png)
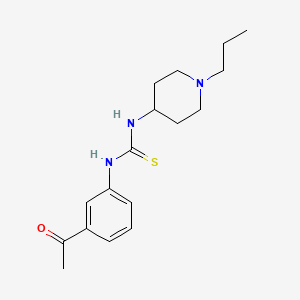


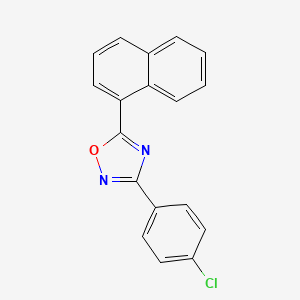
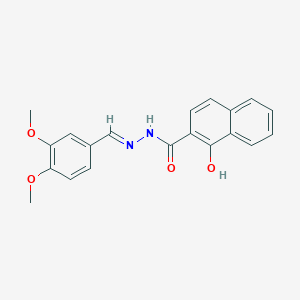
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5814313.png)
